Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a bromobenzyl group attached to an amino group, which is further connected to a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate typically involves the reaction of 4-bromobenzylamine with methyl 3-nitrobenzoate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromobenzyl group can undergo substitution reactions with nucleophiles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of substituted benzyl derivatives.
Substitution: Formation of various substituted nitrobenzoates.
Scientific Research Applications
Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, while the bromobenzyl group influences its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate
- 2-[(4-Bromobenzyl)amino]-2-methyl-1,3-propanediol
Uniqueness
Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13BrN2O4 |
---|---|
Molecular Weight |
365.18 g/mol |
IUPAC Name |
methyl 2-[(4-bromophenyl)methylamino]-3-nitrobenzoate |
InChI |
InChI=1S/C15H13BrN2O4/c1-22-15(19)12-3-2-4-13(18(20)21)14(12)17-9-10-5-7-11(16)8-6-10/h2-8,17H,9H2,1H3 |
InChI Key |
VPKDYWZQMUPWQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.